![molecular formula C4HBrN2O B1375854 3-Bromoisoxazole-5-carbonitrile CAS No. 1241897-95-9](/img/structure/B1375854.png)
3-Bromoisoxazole-5-carbonitrile
Overview
Description
3-Bromoisoxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3O. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 3-Bromoisoxazole-5-carbonitrile is represented by the InChI code: 1S/C4HBrN2O/c5-4-1-3 (2-6)8-7-4/h1H .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
3-Bromoisoxazole-5-carbonitrile is a white to light yellow in color, crystalline powder that is insoluble in water and soluble in organic solvents. It has a molecular weight of 172.97 .Scientific Research Applications
Drug Discovery and Development
3-Bromoisoxazole-5-carbonitrile serves as a key intermediate in the synthesis of various isoxazole derivatives. These derivatives are prominent in drug discovery due to their wide range of biological activities, including anticancer , antibacterial , and antimicrobial properties . The compound’s ability to act as a building block for more complex molecules makes it invaluable in medicinal chemistry.
Biological Studies
The isoxazole ring found in 3-Bromoisoxazole-5-carbonitrile is a common motif in many commercially available drugs. It’s used to study protein-ligand interactions within biological systems, helping to understand how drugs exert their effects at the molecular level .
Synthetic Chemistry
This compound is used in metal-free synthetic routes to create isoxazoles, which are more eco-friendly and reduce the generation of hazardous waste. This aligns with the growing need for green chemistry practices in synthetic organic chemistry .
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with their targets based on their chemical diversity . The bromine atom in 3-Bromoisoxazole-5-carbonitrile could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.
Biochemical Pathways
Isoxazole derivatives are known to have a wide spectrum of biological activities , suggesting that 3-Bromoisoxazole-5-carbonitrile could potentially affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of isoxazole derivatives , it is plausible that 3-Bromoisoxazole-5-carbonitrile could have a range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIUIHYRVDAYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisoxazole-5-carbonitrile | |
CAS RN |
1241897-95-9 | |
Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.